molecular formula C11H18O4 B14382412 Methyl 4-(2-ethoxyethoxy)hex-2-ynoate CAS No. 88067-58-7

Methyl 4-(2-ethoxyethoxy)hex-2-ynoate

Cat. No.: B14382412
CAS No.: 88067-58-7
M. Wt: 214.26 g/mol
InChI Key: QZDRLLNDRQTFBZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-ethoxyethoxy)hex-2-ynoate is an alkyne-containing ester derivative characterized by a hex-2-ynoate backbone substituted at the 4-position with a 2-ethoxyethoxy group. This compound combines the reactivity of an α,β-unsaturated ester with the polarity and bulkiness of an ether side chain, making it valuable in organic synthesis and materials science.

Properties

CAS No.

88067-58-7

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 4-(2-ethoxyethoxy)hex-2-ynoate

InChI

InChI=1S/C11H18O4/c1-4-10(6-7-11(12)13-3)15-9-8-14-5-2/h10H,4-5,8-9H2,1-3H3

InChI Key

QZDRLLNDRQTFBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC(=O)OC)OCCOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-ethoxyethoxy)hex-2-ynoate typically involves the esterification of 4-(2-ethoxyethoxy)hex-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethoxyethoxy)hex-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-ethoxyethoxy)hex-2-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-ethoxyethoxy)hex-2-ynoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific pathways in biological systems. The triple bond and ether linkages also contribute to its reactivity and interactions with various molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Differences

  • Methyl Hex-2-ynoate (IV): Lacks the 4-(2-ethoxyethoxy) substituent, featuring only the hex-2-ynoate backbone. This simpler structure reduces steric hindrance and polarity compared to the target compound .
  • Methyl 5-Amino-4-oxopentanoate: Contains an amino-oxo group at the 4-position instead of an ethoxyethoxy chain. This substitution shifts reactivity toward nucleophilic or pharmaceutical applications .
  • Heptanoic Acid Derivatives (e.g., 7-Amino-6-oxo-heptanoate): Extended carbon chains and oxo/amino groups alter solubility and metabolic stability, contrasting with the ether-linked hydrophilicity of the target compound .

Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Key Spectral Features (IR/NMR)
Methyl 4-(2-ethoxyethoxy)hex-2-ynoate* C₁₁H₁₈O₄ ~120–130 (estimated) Est. IR: 2240 cm⁻¹ (C≡C), 1715 cm⁻¹ (ester)
Methyl Hex-2-ynoate (IV) C₇H₁₀O₂ 76–80 (25 mm Hg) IR: 2241 cm⁻¹ (C≡C), 1715 cm⁻¹ (ester); NMR: δ 3.70 (s, CO₂CH₃)
Methyl 5-Amino-4-oxopentanoate C₆H₁₁NO₃ N/A Functional groups: NH₂ (3400 cm⁻¹), C=O (1700 cm⁻¹)

*Estimated properties based on structural analogs.

Analytical and Detection Parameters

  • Quantification Methods : Methyl caproate (LOD: 2.5 ng/mL) and methyl caprylate (LOD: 3.2 ng/mL) are analyzed via GC-MS with RSD <5%, implying similar protocols could apply to the target compound .
  • Chromatographic Behavior: The ethoxyethoxy group may increase retention time in reverse-phase HPLC compared to methyl hex-2-ynoate due to enhanced hydrophilicity.

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